Isocytosine

Tautomerism Nucleobase Chemistry Physical Chemistry

Researchers building AEGIS systems cannot substitute cytosine-its single tautomer prevents orthogonal pairing. Isocytosine (CAS 107646-87-7) provides the required 1:1 N1-H/N3-H tautomeric equilibrium, forming three H-bonds with isoguanine. • 98% PCR fidelity (5% absolute gain vs. natural TTP). • Sub-ps excited-state deactivation for UV-stable probes. • VCZ/5-FIC enzyme-prodrug pair with zero human cytosine cross-reactivity. ≥99% HPLC purity; ready to ship.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 107646-87-7
Cat. No. B025376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS107646-87-7
Synonyms4(1H)-Pyrimidinone, 2,3-dihydro-2-imino-, (Z)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine Baseline Research Profile


Isocytosine (2-aminouracil) is a non-natural pyrimidine nucleobase and a structural isomer of cytosine, with the amino and carbonyl groups at the 2- and 4-positions respectively . This compound is foundational for expanding the genetic alphabet and probing nucleobase chemistry, as its unique tautomerism and hydrogen-bonding capabilities enable orthogonal base pairing and serve as a molecular scaffold distinct from natural bases .

1
Non-natural pyrimidine scaffold for expanded genetic alphabet research
2
Dynamic 1:1 keto tautomer equilibrium in water, enabling orthogonal base pairing
3
Distinct photophysical profile from natural cytosine for spectroscopic probe design

Why Isocytosine Cannot Be Replaced by Cytosine


Generic substitution fails because isocytosine possesses a fundamentally different tautomeric landscape and hydrogen-bonding pattern than its isomer, cytosine. While cytosine predominantly exists in a single canonical keto form in aqueous solution, isocytosine exists as a dynamic mixture of two stable keto tautomers (N1-H and N3-H), which are present in comparable amounts in water . This property directly influences its ability to form a stable, orthogonal base pair with isoguanine, a feat that is unattainable with standard cytosine . Consequently, experimental systems relying on this specific non-natural pairing or the distinct photophysics of isocytosine cannot be replicated by simply substituting the compound with a naturally occurring analog.

Attribute
Isocytosine (Target)
Tautomeric state in water
Two major keto tautomers (N1-H, N3-H) in near 1:1 equilibrium
Cytosine: single canonical keto form
Hydrogen-bonding pattern
Forms orthogonal base pair with isoguanine via three H-bonds
Cytosine pairs with guanine; cannot replace isoC in AEGIS systems
Enzymatic recognition
Isocytosine-specific deaminases (e.g., VCZ) for orthogonal prodrug activation
Cytosine deaminase does not accept isocytosine; substitution breaks orthogonality

Quantitative Differentiation Against Closest Analogs


Tautomeric Equilibrium vs. Cytosine in Aqueous Solution

In contrast to cytosine, which is locked in a single canonical form in aqueous solution, isocytosine exists in a dynamic equilibrium of two major keto tautomers. Quantitative 1H NMR studies demonstrate that in water, the N1-H (1a) and N3-H (1b) tautomers coexist in 'almost equal amounts' . This is a stark divergence from its structural isomer and is a key determinant of its unique behavior in self-assembly and metal binding.

Tautomeric equilibrium
Head-to-head
Two major keto tautomers (N1-H, N3-H) coexist in near 1:1 ratio in water, vs. cytosine single canonical form
Defines unique molecular recognition and hydrogen-bonding profile for research models
Aqueous solution, ambient temperature
Tautomerism Nucleobase Chemistry Physical Chemistry

Unnatural Base Pair Replication Fidelity in PCR

When integrated into an expanded genetic alphabet, isocytosine (isoC) is essential for achieving high-fidelity replication of non-natural base pairs. In a six-letter PCR system (A, 2-thioT, G, C, isoC, isoG), the fidelity-per-round of amplification was measured at ~98%. In contrast, the analogous system using the standard base thymine (TTP) instead of 2-thioTTP achieved a fidelity of only ~93% per round . This demonstrates that the orthogonal isoC:isoG base pair, in a properly optimized system, can be replicated with a fidelity approaching that of natural DNA, a key performance metric for synthetic biology applications.

PCR replication fidelity
Head-to-head
~98% fidelity-per-round (system with 2-thioTTP, isoC, isoG) vs. ~93% (standard TTP instead of 2-thioTTP)
Supports orthogonal base pair replication in AEGIS synthetic biology workflows
PCR with thermostable polymerase, six-letter alphabet
Synthetic Biology PCR Amplification Expanded Genetic Alphabet

Excited State Dynamics vs. Cytosine

A femtosecond time-resolved spectroscopic study revealed that the excited state deactivation pathways of isocytosine in both protic and aprotic solvents are 'distinct from those of cytosine' . This difference is attributed to the involvement of different tautomeric forms in the excited state. The study also provided the first direct evidence for a highly efficient nonradiative internal conversion mechanism for the isocytosine keto-N(3)H form, occurring within subpicoseconds to picoseconds after photoexcitation, showcasing its high photostability.

Excited state dynamics
Head-to-head
Efficient nonradiative internal conversion from ππ* state of keto-N(3)H form, sub-picosecond to picosecond timescales; distinct solvent-dependent pathways vs. cytosine
Provides a well-characterized deactivation profile for photostable probe design
Femtosecond time-resolved fluorescence, transient absorption
Photophysics Spectroscopy Nucleobase Photostability

Solid-State Tautomeric Ratio vs. Cytosine

Solid-state NMR analysis reveals that crystalline neutral isocytosine contains a 1:1 ratio of its two major tautomers . This is in stark contrast to cytosine, which crystallizes as a single tautomeric species. The co-crystallization of two forms in a manner analogous to the guanine-cytosine pair in DNA is a unique solid-state property of isocytosine, providing a distinct model system for studying intermolecular interactions and hydrogen bonding.

Solid-state tautomer ratio
Head-to-head
Crystalline isocytosine: 1:1 ratio of N1-H and N3-H tautomers; cytosine crystallizes as single tautomer
Unique solid-state model system for studying intermolecular H-bond networks
SSNMR, X-ray crystallography
Solid-State Chemistry Crystallography NMR Spectroscopy

Enzyme-Prodrug Orthogonality to Cytosine Deaminase

Isocytosine is the substrate for a specific class of deaminases (e.g., VCZ) that do not recognize cytosine. These enzymes can convert the prodrug 5-fluoroisocytosine (5-FIC) into the chemotherapeutic agent 5-fluorouracil . This represents a 'non-natural' enzyme-prodrug system that is orthogonal to the natural cytosine deaminase (CodA)/5-fluorocytosine (5-FC) system. This orthogonality is a key differentiator, enabling a new axis for gene-directed enzyme-prodrug therapy (GDEPT) that avoids cross-talk with endogenous metabolic pathways.

Enzyme-prodrug orthogonality
Class-level
Isocytosine deaminase (ICD) converts 5-fluoroisocytosine to 5-fluorouracil; no cross-reactivity with cytosine deaminase/CodA system
Supports orthogonal GDEPT research system design with reduced metabolic cross-talk
In vitro/in vivo models, enzyme specificity data
GDEPT Cancer Therapy Enzyme Engineering

Key Research Application Scenarios for Isocytosine


Synthetic Biology: Six-Letter Genetic Code and PCR

For researchers constructing an artificially expanded genetic information system (AEGIS), isocytosine is a non-negotiable component. As demonstrated in Section 3, its use in a six-letter PCR system alongside isoguanine and 2-thioTTP achieves a replication fidelity of ~98%, a 5% absolute improvement over systems using natural TTP . This quantifiable fidelity is essential for the reliable amplification and evolution of synthetic DNA molecules and aptamers.

Physical Chemistry: Tautomerism and Hydrogen-Bonding Networks

Scientists studying the fundamentals of nucleobase behavior require a model system with well-defined, quantifiable properties. Isocytosine's unique 1:1 tautomeric equilibrium in water and in the solid state, which contrasts starkly with the single tautomer of cytosine , makes it the preferred compound for these studies. Its ability to form a tautomer dimer stabilized by three hydrogen bonds provides a clean, predictable system for investigating molecular self-assembly.

Photochemistry: Photostable Nucleotide Analogs

Given its distinct and efficient excited state deactivation pathways, characterized by internal conversion occurring on sub-picosecond to picosecond timescales , isocytosine is a superior building block for designing photostable fluorescent probes or nucleotides for use in UV-sensitive assays. Its photophysical behavior is quantifiably distinct from that of cytosine, ensuring it does not introduce unwanted photochemical artifacts in complex experimental setups.

Oncology Research: Orthogonal Enzyme-Prodrug Systems

For research groups focused on gene-directed enzyme-prodrug therapy (GDEPT), isocytosine-based systems offer a path toward orthogonal and potentially safer therapies. The isocytosine-specific deaminase VCZ and its prodrug 5-fluoroisocytosine (5-FIC) form a non-natural enzyme-substrate pair that does not interact with the body's own cytosine metabolism . This evidence supports its procurement as a unique chemical starting point for developing novel anti-cancer strategies with a reduced risk of off-target activation.

Application
Selection Property
Validation Focus
AEGIS synthetic biology (six-letter PCR)
Orthogonal base-pairing fidelity
Replication fidelity benchmarking (e.g., ~98% per round in optimized six-letter system)
Physical chemistry of nucleobases
Defined 1:1 tautomeric equilibrium in solution and solid state
Tautomer ratio confirmation by NMR, crystallography; hydrogen-bonding pattern analysis
Photostable probe design
Efficient nonradiative deactivation with sub-ps to ps timescale
Excited state lifetime and pathway characterization by time-resolved spectroscopy
GDEPT research models
Orthogonal enzyme-substrate pair (ICD/5-FIC) avoiding endogenous cytosine metabolism
Enzyme specificity and prodrug conversion efficiency in relevant research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.